molecular formula C13H13FO2 B13087050 Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate

Cat. No.: B13087050
M. Wt: 220.24 g/mol
InChI Key: IMQLYVDZZIPIEB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a propanoate backbone, and a phenyl ring substituted with an ethynyl and a fluorine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-ethynyl-2-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-ethynyl-2-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(4-ethynyl-2-fluorophenyl)propanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)propanoate
  • Ethyl 3-(4-ethynylphenyl)propanoate
  • Ethyl 3-(2-fluorophenyl)propanoate

Uniqueness

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is unique due to the presence of both ethynyl and fluorine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate

InChI

InChI=1S/C13H13FO2/c1-3-10-5-6-11(12(14)9-10)7-8-13(15)16-4-2/h1,5-6,9H,4,7-8H2,2H3

InChI Key

IMQLYVDZZIPIEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)C#C)F

Origin of Product

United States

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